3-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)-1-methylpyridin-2(1H)-one
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Overview
Description
3-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)-1-methylpyridin-2(1H)-one is a complex organic compound that features a unique combination of furan, thiazepane, and pyridinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)-1-methylpyridin-2(1H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl derivative, followed by the formation of the thiazepane ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)-1-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the furan and pyridinone rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups and enhanced properties .
Scientific Research Applications
3-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)-1-methylpyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)-1-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. The furan and thiazepane rings can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Known for their strong biological activities such as anti-tumor and antibacterial properties.
Thiazepane derivatives: Investigated for their potential therapeutic applications.
Pyridinone derivatives: Used in medicinal chemistry for their diverse pharmacological activities
Uniqueness
3-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)-1-methylpyridin-2(1H)-one is unique due to its combination of three distinct moieties, which confer a range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-[7-(furan-2-yl)-1,4-thiazepane-4-carbonyl]-1-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-17-7-2-4-12(15(17)19)16(20)18-8-6-14(22-11-9-18)13-5-3-10-21-13/h2-5,7,10,14H,6,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLWAYPMRZHELX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC(SCC2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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